(2,6-dichlorophenyl)methyl 2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetate
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Overview
Description
(2,6-dichlorophenyl)methyl 2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetate is a complex organic compound that features both dichlorophenyl and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-dichlorophenyl)methyl 2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetate typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable methods to ensure high yield and purity. The choice of reagents, catalysts, and solvents is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2,6-dichlorophenyl)methyl 2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
(2,6-dichlorophenyl)methyl 2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Mechanism of Action
The mechanism of action of (2,6-dichlorophenyl)methyl 2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetate involves its interaction with specific molecular targets and pathways. The thiophene moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, such as anti-inflammatory or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Diclofenac: A well-known anti-inflammatory drug that also contains a dichlorophenyl group.
Thiophene Derivatives: Compounds like suprofen and articaine, which have similar thiophene structures and exhibit various pharmacological properties.
Uniqueness
What sets (2,6-dichlorophenyl)methyl 2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetate apart is its unique combination of dichlorophenyl and thiophene moieties, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C16H14Cl2N2O4S |
---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
(2,6-dichlorophenyl)methyl 2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetate |
InChI |
InChI=1S/C16H14Cl2N2O4S/c17-11-3-1-4-12(18)10(11)9-24-15(22)8-19-14(21)7-20-16(23)13-5-2-6-25-13/h1-6H,7-9H2,(H,19,21)(H,20,23) |
InChI Key |
LFFLSTYXVYBVFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC(=O)CNC(=O)CNC(=O)C2=CC=CS2)Cl |
Origin of Product |
United States |
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